N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide
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Overview
Description
N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenylpropyl group and a phenylsulfonyl group attached to the thiadiazole ring
Preparation Methods
The synthesis of N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-phenylpropylamine with thiosemicarbazide to form the intermediate 3-phenylpropylthiosemicarbazide. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to yield the desired thiadiazole derivative. The final step involves the sulfonylation of the thiadiazole ring with phenylsulfonyl chloride to obtain the target compound .
Chemical Reactions Analysis
N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: The compound has been investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells by targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit the phosphorylation of signal transducer and activator of transcription 3 (STAT3), a protein that plays a key role in cancer cell growth and survival. By inhibiting STAT3, the compound can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells .
Comparison with Similar Compounds
N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide can be compared with other thiadiazole derivatives, such as:
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound also exhibits anticancer properties but has different substituents on the thiadiazole ring, leading to variations in its biological activity.
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide: This derivative has an ethoxyethyl group instead of a phenylpropyl group, which may affect its chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H21N3O3S2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C20H21N3O3S2/c24-18(14-15-28(25,26)17-11-5-2-6-12-17)21-20-23-22-19(27-20)13-7-10-16-8-3-1-4-9-16/h1-6,8-9,11-12H,7,10,13-15H2,(H,21,23,24) |
InChI Key |
IYIBWBNGYCIDEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=NN=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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